

capacity degradation mechanisms of nickel hydroxide electrodes

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Compound of Interest		
Compound Name:	Nickel dihydroxide	
Cat. No.:	B224685	Get Quote

Technical Support Center: Nickel Hydroxide Electrodes

Welcome to the technical support center for nickel hydroxide (Ni(OH)₂) electrodes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing nickel hydroxide electrodes in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to capacity degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Issue 1: Rapid Capacity Fade in Early Cycles

Q1: My Ni(OH)₂ electrode shows a significant drop in capacity within the first 50 cycles. What are the potential causes and how can I investigate this?

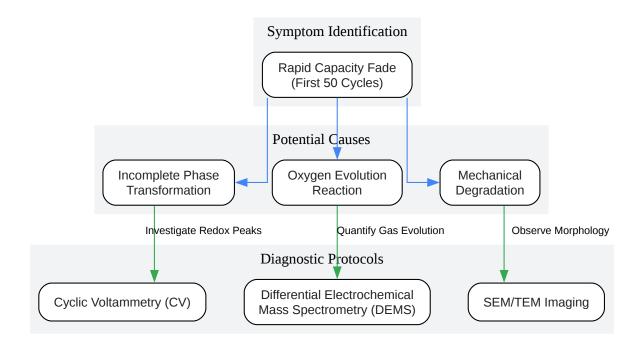
A1: Rapid initial capacity fade is a common problem that can stem from several factors related to the material's structure and electrochemical behavior. The primary suspects are incomplete phase transformation, parasitic reactions, and mechanical degradation.

Possible Causes:



- Incomplete Phase Transformation: The initial charge/discharge cycles involve the conversion of α-Ni(OH)₂ to β-Ni(OH)₂. An incomplete or inefficient transformation can lead to lower capacity and instability.
- Oxygen Evolution: A significant side reaction during charging is oxygen evolution, which can cause mechanical stress on the electrode structure and reduce coulombic efficiency.[1]
- Mechanical Degradation: Swelling and contraction of the active material during cycling can lead to particle cracking and loss of electrical contact.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for early-cycle capacity fade.

Issue 2: Poor High-Rate Performance



Troubleshooting & Optimization

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Q2: The capacity of my electrode is significantly lower at high charge/discharge rates. How can I determine the cause and improve performance?

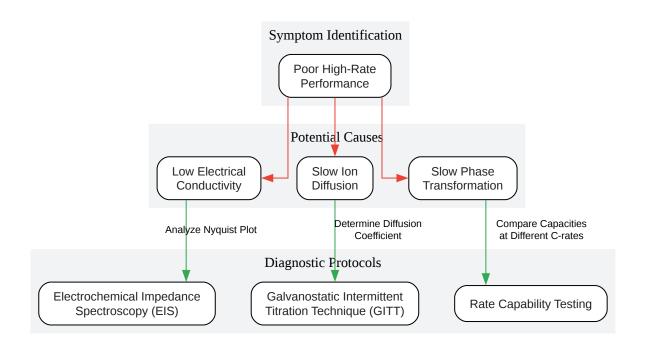
A2: Poor high-rate capability is typically linked to limitations in charge transfer and ion diffusion. The intrinsic conductivity of nickel hydroxide is low, and this is often the bottleneck.

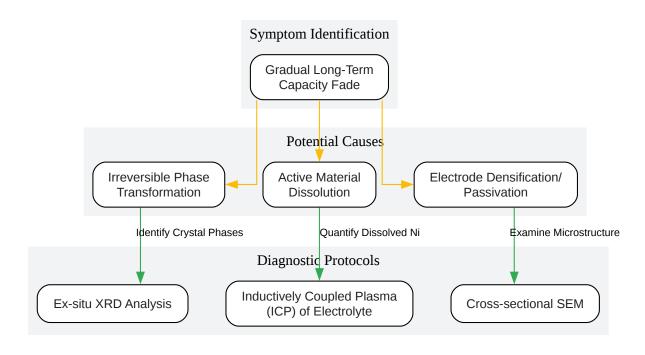
Possible Causes:

- Low Electrical Conductivity: Nickel hydroxide itself is not highly conductive, which can lead to large ohmic drops and polarization at high currents.[2]
- Slow Ion Diffusion: The diffusion of protons (H⁺) within the solid material can be a ratelimiting step, especially in dense electrode structures.
- Phase Transformation Kinetics: The transformation between the hydroxide (Ni(OH)₂) and oxyhydroxide (NiOOH) phases may be too slow to keep up with high C-rates.

Troubleshooting Workflow









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References

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